REACTION_CXSMILES
|
[OH-].[K+].[OH-].[Na+].C([O:7][C:8]([C:10]1([CH2:23][CH:24]([CH3:26])[CH3:25])[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]1)=[O:9])C>O.C(O)C>[C:19]([O:18][C:16]([N:13]1[CH2:14][CH2:15][C:10]([CH2:23][CH:24]([CH3:26])[CH3:25])([C:8]([OH:9])=[O:7])[CH2:11][CH2:12]1)=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
4-isobutylpiperidine-1,4-dicarboxylic acid-1-tertbutyl ester-4-ethyl ester
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 48 hrs
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with demineralized water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ethyl acetate (2×15 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
gives a crude residue which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (230-400 mesh, ethyl acetate:n-hexane 1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |